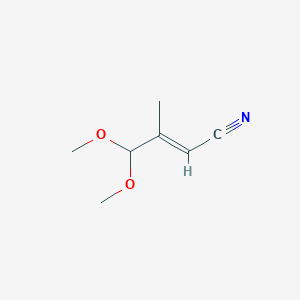

(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile

Description

Properties

IUPAC Name |

(E)-4,4-dimethoxy-3-methylbut-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(4-5-8)7(9-2)10-3/h4,7H,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEORIKGLMGDRB-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C#N)/C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,4-dimethoxy-3-methylbut-2-enal with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or other nucleophilic reagents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have highlighted the potential of (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile as an anticancer agent. Its structural analogs have shown selective cytotoxicity against tumorigenic cell lines, suggesting that this compound may possess similar properties. For instance, derivatives of related compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activity. Research indicates that certain nitriles exhibit significant antibacterial effects against various pathogens. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Material Science Applications

Polymer Chemistry:

In polymer science, (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile can serve as a monomer in the production of specialty polymers. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific mechanical and thermal properties.

Photophysical Properties:

The compound's photophysical characteristics make it suitable for applications in optoelectronic devices. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their ability to emit light upon excitation.

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer potential of (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further development of this compound could lead to promising new treatments for cancer.

Case Study 2: Antimicrobial Efficacy

In another investigation, (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations. This study supports the potential use of this compound in developing new antimicrobial agents.

Data Tables

Mechanism of Action

The mechanism by which (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution or elimination reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Key Observations :

- Backbone Differences : The target compound is aliphatic, whereas QB-5906 and OT-4153 are aromatic. This distinction impacts solubility and reactivity; aliphatic nitriles like CA-5824 are typically more flexible and reactive in nucleophilic additions compared to aromatic analogs .

- Functional Groups : QB-5906 contains a carboxylic acid group, making it polar and capable of hydrogen bonding, unlike the nitrile-containing CA-5824 and OT-4153. This difference influences applications; QB-5906 may serve as a pH-sensitive intermediate, while nitriles are often used in click chemistry or as electrophiles .

Purity and Commercial Availability

| Compound | Purity | CAS Number | Catalog ID |

|---|---|---|---|

| CA-5824 | 96% | 84586-19-6 | Combi-Blocks |

| QB-5906 | 98% | 20736-28-1 | Combi-Blocks |

| OT-4153 | 96% | 124283-45-0 | Combi-Blocks |

Implications : Higher purity (98%) in QB-5906 suggests fewer by-products in synthesis, which is critical for pharmaceutical applications. CA-5824 and OT-4153, at 96%, may require additional purification steps for sensitive reactions .

Research Findings and Limitations

While direct comparative studies of these compounds are scarce in the provided evidence, structural analysis reveals:

- Thermal Stability : Aromatic nitriles (OT-4153) generally exhibit higher thermal stability than aliphatic analogs (CA-5824) due to resonance stabilization.

- Synthetic Flexibility : CA-5824’s aliphatic backbone allows for stereoselective modifications, whereas QB-5906’s aromaticity limits conformational diversity.

Gaps in Data : Detailed physicochemical properties (e.g., melting points, logP values) and spectroscopic data are unavailable in the provided sources. Further studies using crystallography (e.g., SHELX programs for structure refinement) or computational modeling could enhance this comparison .

Biological Activity

(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile can be represented as follows:

This compound can be synthesized through various organic reactions, including the use of nucleophilic substitutions and condensation reactions. The specific synthetic pathways may vary based on the desired purity and yield.

Anticancer Properties

Research indicates that compounds similar to (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown selective cytotoxicity against tumorigenic cell lines. In a study evaluating the structure-activity relationship (SAR), it was found that certain modifications in the benzofuran structure enhanced its anticancer activity, suggesting that similar modifications could be explored for (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile .

The biological activity of (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile may be attributed to its interaction with various cellular pathways:

- Inhibition of Pro-inflammatory Mediators : Compounds related to (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in stimulated cells . This suggests potential applications in inflammatory diseases.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and protecting cellular components from oxidative stress . This activity is crucial for developing therapeutic agents against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds structurally related to (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions, with diethyl phosphonoacetonitrile as a precursor. Isotopomers can be prepared using isotopically labeled starting materials (e.g., ¹³C-enriched acetonitrile) to track mechanistic pathways . Optimization includes adjusting solvent polarity (e.g., THF vs. DMF), temperature control (e.g., reflux at 80–100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Purity is validated via GC-MS or HPLC with UV detection (λmax ~250 nm) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this nitrile derivative?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy groups (δ 3.2–3.5 ppm) and nitrile functionality (δ ~120 ppm). NOESY confirms the (E)-configuration by spatial proximity of substituents.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data to resolve bond angles and torsional strain. For unstable crystals, low-temperature (100 K) data collection minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ²H) clarify mechanistic pathways in reactions involving (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile?

- Methodological Answer : Isotopomers are synthesized via labeled precursors (e.g., ¹³C-acetonitrile) to trace carbon migration during cycloaddition or hydrolysis. Kinetic isotope effects (KIE) are measured using GC-MS or IR spectroscopy to identify rate-determining steps. For example, ²H labeling at the α-position can reveal hydrogen-bonding interactions in transition states .

Q. What computational approaches (e.g., DFT, MD) predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (C≡N) or electrophilic (methoxy O) attacks. Solvent effects are incorporated via PCM models.

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water, DMSO) assess conformational stability and aggregation tendencies. Meta-analyses comparing computational results with experimental kinetic data (e.g., rate constants) resolve discrepancies arising from force field limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.